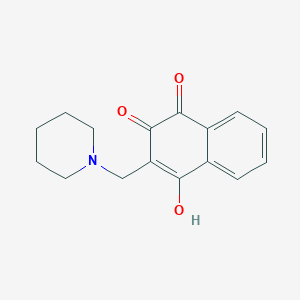

2-Hydroxy-3-(piperidin-1-ylmethyl)naphthalene-1,4-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

The synthesis of 2-Hydroxy-3-(piperidin-1-ylmethyl)naphthalene-1,4-dione typically involves the Mannich reaction, which is a three-component condensation reaction of an aldehyde, an amine, and a compound containing an active hydrogen atom . In this case, the reaction involves 2-hydroxy-1,4-naphthoquinone, formaldehyde, and piperidine. The reaction is usually carried out in ethanol at room temperature for 24 hours in the dark .

化学反应分析

2-Hydroxy-3-(piperidin-1-ylmethyl)naphthalene-1,4-dione undergoes various chemical reactions, including:

Oxidation: The quinone structure allows for easy oxidation, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinone positions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further investigation in medicinal chemistry:

1. Antimicrobial Activity

- Studies have shown that derivatives of naphthoquinones possess significant antimicrobial properties. For instance, compounds derived from lawsone (a related naphthoquinone) have demonstrated activity against various fungal strains, including Candida albicans, with minimal inhibitory concentrations ranging from 20 to 330 μg/mL . This suggests that similar derivatives, including 2-hydroxy-3-(piperidin-1-ylmethyl)naphthalene-1,4-dione, could exhibit comparable antifungal properties.

2. Anticancer Potential

- Naphthoquinones are known for their cytotoxic effects against cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancerous cells. Research into related compounds indicates that modifications can enhance selectivity and potency against specific cancer types .

3. Neuroprotective Effects

- The piperidine moiety is associated with neuroprotective properties. Compounds with similar structures have been studied for their ability to inhibit monoamine transporters, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease . This suggests potential applications for this compound in neuropharmacology.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of naphthoquinone derivatives:

作用机制

The mechanism of action of 2-Hydroxy-3-(piperidin-1-ylmethyl)naphthalene-1,4-dione involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular structures . This property is particularly useful in its antimicrobial activity, where it disrupts the cell membrane and other vital components of microbial cells .

相似化合物的比较

2-Hydroxy-3-(piperidin-1-ylmethyl)naphthalene-1,4-dione is unique due to its specific substitution pattern and biological activity. Similar compounds include:

2-Hydroxy-1,4-naphthoquinone (Lawsone): Known for its use in henna and its antimicrobial properties.

Juglone (5-Hydroxy-1,4-naphthoquinone): Exhibits antifungal and herbicidal activities.

2-Chloro-3-(piperidin-1-yl)-1,4-naphthoquinone: Similar structure but with a chlorine substitution, showing different biological activities.

These compounds share the naphthoquinone core but differ in their substituents, leading to variations in their chemical and biological properties.

生物活性

2-Hydroxy-3-(piperidin-1-ylmethyl)naphthalene-1,4-dione, also known as a derivative of lawsone, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antioxidant, antibacterial, and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula of this compound is C16H17NO3 with a molecular weight of 273.31 g/mol. The compound features a naphthalene backbone with hydroxyl and piperidine substituents, which are believed to contribute to its biological properties.

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant activity. In one study, various naphthoquinone derivatives were synthesized and evaluated for their ability to scavenge free radicals and protect DNA from oxidative damage. The compound showed promising results in protecting DNA from damage induced by bleomycin, indicating its potential as an antioxidant agent .

| Compound | % Inhibition of DNA Damage |

|---|---|

| This compound | 89.93% |

| Other tested compounds | Varies |

Antibacterial Activity

The antibacterial properties of this compound have also been explored. A study on related piperidine derivatives showed that they exhibit activity against Gram-positive and Gram-negative bacteria. Specifically, the compound demonstrated efficacy against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating significant antibacterial potential .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 - 512 |

| Escherichia coli | 32 - 512 |

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against Candida albicans. The minimal inhibitory concentrations (MICs) for related Mannich bases derived from lawsone ranged from 20 to 330 µg/mL, suggesting that derivatives like this compound could be effective in treating fungal infections .

Anticancer Potential

The anticancer activity of piperidine derivatives has been a focus of recent research. Compounds similar to this compound have been tested for cytotoxicity against various cancer cell lines. Preliminary results indicate that these compounds may induce apoptosis in cancer cells more effectively than standard chemotherapeutics like bleomycin .

| Cancer Cell Line | Cytotoxicity (IC50 µM) |

|---|---|

| FaDu (hypopharyngeal) | Better than bleomycin |

Case Studies

Several case studies have highlighted the effectiveness of naphthoquinone derivatives in clinical settings:

- Antioxidant Efficacy : A study involving the synthesis of novel naphthoquinones demonstrated their ability to protect cells from oxidative stress, which is linked to various chronic diseases.

- Antimicrobial Testing : In vitro studies have confirmed the antimicrobial properties of piperidine derivatives against clinically relevant pathogens.

- Cancer Research : Research indicates that certain derivatives can inhibit tumor growth in animal models, showcasing their potential for therapeutic applications.

属性

CAS 编号 |

5718-82-1 |

|---|---|

分子式 |

C16H17NO3 |

分子量 |

271.31 g/mol |

IUPAC 名称 |

4-hydroxy-3-(piperidin-1-ylmethyl)naphthalene-1,2-dione |

InChI |

InChI=1S/C16H17NO3/c18-14-11-6-2-3-7-12(11)15(19)16(20)13(14)10-17-8-4-1-5-9-17/h2-3,6-7,18H,1,4-5,8-10H2 |

InChI 键 |

FJXGGQPDMLJXJZ-UHFFFAOYSA-N |

规范 SMILES |

C1CCN(CC1)CC2=C(C3=CC=CC=C3C(=O)C2=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。